UCM707

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

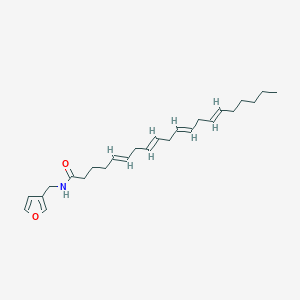

C25H37NO2 |

|---|---|

Molecular Weight |

383.6 g/mol |

IUPAC Name |

(5E,8E,11E,14E)-N-(furan-3-ylmethyl)icosa-5,8,11,14-tetraenamide |

InChI |

InChI=1S/C25H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(27)26-22-24-20-21-28-23-24/h6-7,9-10,12-13,15-16,20-21,23H,2-5,8,11,14,17-19,22H2,1H3,(H,26,27)/b7-6+,10-9+,13-12+,16-15+ |

InChI Key |

FZNNBSHTNRBBBD-CGRWFSSPSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCC1=COC=C1 |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=COC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

UCM707: A Technical Guide to its Mechanism of Action as a Selective Endocannabinoid Uptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCM707 is a potent and selective inhibitor of the endocannabinoid transport system, demonstrating significant potential for therapeutic applications by modulating the endogenous cannabinoid system. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its core function as an anandamide (AEA) reuptake inhibitor. We present a comprehensive summary of its in vitro and in vivo effects, detailed experimental protocols for key assays, and a quantitative overview of its potency and selectivity. Furthermore, we illustrate the underlying signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of Endocannabinoid Uptake

This compound's primary mechanism of action is the selective inhibition of the cellular uptake of the endocannabinoid anandamide (AEA).[1][2] By blocking the putative endocannabinoid transporter, this compound effectively increases the extracellular concentration and prolongs the signaling of AEA. This potentiation of endogenous AEA leads to enhanced activation of cannabinoid receptors, primarily the CB1 receptor, which is abundantly expressed in the central nervous system.[3] This enhanced receptor activation is the foundation for the various pharmacological effects observed with this compound administration.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in several key in vitro assays. The following table summarizes the available quantitative data:

| Parameter | Cell Line/System | Value | Description | Reference |

| IC50 | Human U937 cells | 1.46 µM | Inhibition of [3H]AEA uptake after 15 minutes of preincubation. | [1] |

| IC50 | Human U937 cells | 0.8 µM | Inhibition of tritiated AEA uptake. | [2] |

| IC50 | Fatty Acid Amide Hydrolase (FAAH) | 30 µM | Low affinity for FAAH, indicating selectivity for the uptake mechanism over AEA degradation. | [2] |

In Vitro and In Vivo Pharmacological Effects

In Vitro Effects

-

Inhibition of Anandamide Uptake: this compound demonstrates potent inhibition of AEA uptake in various cell lines, including human U937 cells.[1][2] This is the primary evidence for its mechanism of action.

In Vivo Effects

-

Potentiation of Anandamide-Induced Effects: this compound significantly potentiates the hypokinetic and antinociceptive effects of exogenously administered anandamide in rats.[1]

-

Antinociceptive Effects: In cholestatic rats, a model of elevated endogenous opioid tone, this compound administration leads to a significant increase in tail-flick latency, indicating an analgesic effect.[3] This effect is blocked by the CB1 receptor antagonist AM251, confirming the involvement of the CB1 receptor.[3]

-

Neurochemical Effects: Subchronic administration of this compound in rats has been shown to modify the levels of various neurotransmitters, including serotonin, GABA, dopamine, and norepinephrine, in different brain regions such as the hypothalamus, basal ganglia, and limbic structures.[4]

Signaling Pathways

This compound's mechanism of action is intrinsically linked to the signaling pathways activated by anandamide, primarily through the CB1 receptor. The following diagram illustrates the proposed signaling cascade.

Experimental Protocols

Anandamide Uptake Inhibition Assay

This protocol is a generalized procedure based on published methodologies.

References

- 1. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Integrin clustering enables anandamide-induced Ca2+ signaling in endothelial cells via GPR55 by protection against CB1-receptor-triggered repression - PMC [pmc.ncbi.nlm.nih.gov]

UCM707: An In-Depth Technical Guide on a Prominent Endocannabinoid Uptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCM707, chemically identified as N-(3-furylmethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a potent and selective inhibitor of endocannabinoid uptake. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative efficacy, and selectivity. It includes detailed experimental protocols for key assays and visual representations of the relevant biological pathways to facilitate further research and drug development efforts in the field of endocannabinoid pharmacology.

Introduction to Endocannabinoid Signaling and Uptake

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. The primary endogenous cannabinoids (endocannabinoids), anandamide (AEA) and 2-arachidonoylglycerol (2-AG), act as retrograde messengers, modulating neurotransmitter release by activating presynaptic cannabinoid receptors, primarily the CB1 receptor. The signaling cascade is terminated by the uptake of endocannabinoids from the synaptic cleft into the postsynaptic neuron, followed by enzymatic degradation. Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the intracellular hydrolysis of anandamide.

The transport of the lipophilic anandamide across the cell membrane is a critical step in terminating its signaling. While the existence of a specific endocannabinoid membrane transporter (EMT) is still a subject of debate, the process of anandamide uptake is well-documented and represents a key target for therapeutic intervention. Inhibiting this uptake process can prolong the presence of anandamide in the synapse, thereby enhancing its physiological effects. This compound has emerged as a valuable pharmacological tool for studying the consequences of endocannabinoid uptake inhibition.

This compound: Mechanism of Action and Selectivity

This compound functions as a potent inhibitor of the anandamide uptake process. By blocking this transport mechanism, this compound effectively increases the concentration and duration of action of anandamide in the synaptic cleft, leading to enhanced activation of cannabinoid receptors.

A key characteristic of this compound is its selectivity for the uptake process over the principal catabolic enzyme, FAAH. This selectivity is crucial as it allows for the specific investigation of the role of endocannabinoid transport in signaling, distinct from the effects of direct enzymatic inhibition.

Quantitative Data on this compound Efficacy and Selectivity

The following tables summarize the available quantitative data on the inhibitory activity and selectivity of this compound.

| Parameter | Value | Assay Conditions | Reference |

| IC₅₀ (Anandamide Uptake) | 0.8 µM | Human U937 cells, [³H]-Anandamide uptake | [1] |

| IC₅₀ (FAAH Inhibition) | 30 µM | In vitro FAAH activity assay | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Observation | Animal Model | Reference |

| Potentiation of Anandamide-induced Hypomotility | This compound significantly enhanced the reduction in locomotor activity caused by a sub-effective dose of anandamide. | Rats | [2] |

| Potentiation of Anandamide-induced Antinociception | This compound significantly increased the pain threshold in response to a thermal stimulus when co-administered with a sub-effective dose of anandamide. | Rats | [2] |

| Effect on Endocannabinoid Levels (in vivo microdialysis) | Did not significantly alter dialysate levels of anandamide or 2-AG in the nucleus accumbens. | Rats |

Table 2: In Vivo Effects of this compound

Experimental Protocols

Anandamide Uptake Inhibition Assay

This protocol describes the methodology to assess the inhibitory effect of this compound on anandamide uptake in a cellular context.

Objective: To determine the IC₅₀ value of this compound for the inhibition of anandamide uptake.

Materials:

-

Cell line (e.g., U937, Neuro-2a, or PC-3 cells)

-

Cell culture medium and supplements

-

[³H]-Anandamide (radiolabeled anandamide)

-

Unlabeled anandamide

-

This compound

-

Assay buffer (e.g., PBS or Krebs-bicarbonate buffer)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Cell Culture: Culture the chosen cell line to an appropriate confluency in multi-well plates.

-

Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in assay buffer for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiation of Uptake: Add [³H]-Anandamide (at a concentration near its Kₘ for uptake, e.g., 100 nM) to each well to initiate the uptake process.

-

Incubation: Incubate the cells for a short period (e.g., 5-15 minutes) at 37°C. To determine non-specific uptake and binding, a parallel set of experiments should be conducted at 4°C.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold assay buffer containing a high concentration of unlabeled anandamide or a known uptake inhibitor.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in the cell lysates using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific uptake at each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol outlines the procedure to measure the direct inhibitory effect of this compound on FAAH activity.

Objective: To determine the IC₅₀ value of this compound for the inhibition of FAAH.

Materials:

-

Source of FAAH enzyme (e.g., rat brain homogenate or recombinant FAAH)

-

[³H]-Anandamide (radiolabeled in the ethanolamine portion)

-

This compound

-

Assay buffer (e.g., Tris-HCl buffer, pH 9.0)

-

Organic solvent (e.g., chloroform/methanol mixture)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Enzyme Preparation: Prepare the FAAH enzyme source (e.g., homogenize rat brain tissue in assay buffer and centrifuge to obtain the membrane fraction).

-

Pre-incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound (or vehicle control) in assay buffer for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiation of Reaction: Add [³H]-Anandamide to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 15-30 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol 2:1 v/v).

-

Phase Separation: Add an aqueous solution to induce phase separation. The product of the reaction, [³H]-ethanolamine, will partition into the aqueous phase, while the unreacted [³H]-anandamide will remain in the organic phase.

-

Scintillation Counting: Collect an aliquot of the aqueous phase and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of FAAH activity at each this compound concentration relative to the vehicle control. Determine the IC₅₀ value as described for the uptake assay.

In Vivo Open-Field Test for Hypomotility

This protocol details the procedure to assess the potentiation of anandamide-induced hypomotility by this compound in rodents.[2]

Objective: To evaluate the effect of this compound on anandamide-induced changes in locomotor activity.

Materials:

-

Male Wistar rats

-

Open-field apparatus (a square or circular arena with walls)

-

Video tracking software

-

Anandamide

-

This compound

-

Vehicle solution (e.g., a mixture of ethanol, Emulphor, and saline)

Procedure:

-

Acclimation: Acclimate the rats to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer this compound (e.g., 5 mg/kg, intraperitoneally) or vehicle. After a set time (e.g., 15 minutes), administer a sub-effective dose of anandamide (e.g., 2.5 mg/kg, intraperitoneally) or vehicle.

-

Open-Field Test: Place the rat in the center of the open-field arena and record its activity for a defined period (e.g., 15 minutes) using the video tracking software.

-

Data Analysis: Analyze the recorded video to quantify parameters such as total distance traveled, time spent mobile, and rearing frequency. Compare the activity levels between the different treatment groups (vehicle, anandamide alone, this compound alone, and this compound + anandamide).

In Vivo Hot-Plate Test for Antinociception

This protocol describes how to measure the potentiation of anandamide-induced antinociception by this compound.[2]

Objective: To assess the effect of this compound on the analgesic properties of anandamide.

Materials:

-

Male Wistar rats

-

Hot-plate apparatus (a metal surface maintained at a constant temperature)

-

Anandamide

-

This compound

-

Vehicle solution

Procedure:

-

Baseline Latency: Determine the baseline pain response latency for each rat by placing it on the hot plate (maintained at, for example, 55°C) and measuring the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle, followed by a sub-effective dose of anandamide (e.g., 2.5 mg/kg, i.p.) or vehicle after a set interval.

-

Post-Treatment Latency: At various time points after the second injection (e.g., 15, 30, 60 minutes), place the rat back on the hot plate and measure the response latency.

-

Data Analysis: Calculate the percentage of maximal possible effect (% MPE) for each animal at each time point. Compare the % MPE between the different treatment groups to determine if this compound potentiates the antinociceptive effect of anandamide.

Signaling Pathways and Experimental Workflows

Retrograde Endocannabinoid Signaling Pathway

The following diagram illustrates the canonical retrograde signaling pathway of anandamide and the point of intervention for this compound.

Caption: Retrograde signaling of anandamide and inhibition by this compound.

Experimental Workflow for In Vivo Studies

The following diagram outlines the general workflow for conducting in vivo experiments to assess the effects of this compound.

Caption: General workflow for in vivo behavioral experiments with this compound.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of endocannabinoid uptake in neurotransmission. Its potency and selectivity for the anandamide transporter over FAAH make it a preferred compound for studies aiming to potentiate endogenous anandamide signaling. The data and protocols presented in this technical guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of endocannabinoid uptake inhibition in various pathological conditions. Further research is warranted to fully characterize the binding kinetics of this compound and its effects on other components of the endocannabinoid system.

References

UCM707's Potentiation of Anandamide Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of UCM707, a potent and selective inhibitor of anandamide uptake, and its role in potentiating the effects of the endogenous cannabinoid, anandamide. This document collates quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Core Mechanism of Action: Inhibition of Anandamide Uptake

Anandamide (AEA) is an endogenous cannabinoid that plays a crucial role in various physiological processes, including pain modulation, mood, and memory. Its signaling is tightly regulated by its synthesis on demand, its interaction with cannabinoid receptors (primarily CB1), and its subsequent inactivation through cellular uptake and enzymatic degradation. The primary enzyme responsible for AEA degradation is fatty acid amide hydrolase (FAAH).

This compound, N-(3-furylmethyl)eicosa-5,8,11,14-tetraenamide, enhances anandamide signaling by selectively blocking its transport into the cell, thereby increasing the extracellular concentration of anandamide available to bind to cannabinoid receptors.[1][2] This potentiation of endogenous anandamide effects makes this compound a valuable tool for studying the endocannabinoid system and a potential therapeutic agent for various neurological and psychiatric disorders.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Species/Cell Line | Value | Reference |

| IC50 (Anandamide Uptake) | Human U937 cells | 0.8 µM | [3] |

| IC50 (FAAH Inhibition) | Rat Brain Homogenate | 30 µM | [3] |

IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Behavioral Effects of this compound in Rodent Models

| Animal Model | Behavioral Test | This compound Dose (mg/kg, i.p.) | Observed Effect | Reference |

| Normal Rats | Open-Field Test | 0.1, 1, 10 | No significant effect on ambulation or exploratory behavior when administered alone. Potentiated the hypokinetic effects of a sub-threshold dose of anandamide (0.1 mg/kg). | [1] |

| Normal Rats | Hot-Plate Test | 0.1, 1, 10 | No significant effect on pain threshold when administered alone. Potentiated the antinociceptive effects of a sub-threshold dose of anandamide (0.1 mg/kg). | [1] |

| Huntington's Disease (rat model) | Motor Activity | 0.1, 1 | Reduced hyperkinesia. | [2] |

| Multiple Sclerosis (mouse model) | Spasticity | 0.1, 1 | Reduced hindlimb spasticity. | [2] |

i.p. (intraperitoneal) refers to the route of drug administration.

Signaling Pathways and Experimental Workflows

Anandamide Signaling and this compound's Point of Intervention

Anandamide acts as a retrograde messenger, being synthesized and released from the postsynaptic neuron to act on presynaptic CB1 receptors.[4][5][6] This activation leads to the inhibition of neurotransmitter release. This compound enhances this process by blocking the reuptake of anandamide from the synaptic cleft.

References

- 1. This compound, a potent and selective inhibitor of endocannabinoid uptake, potentiates hypokinetic and antinociceptive effects of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an inhibitor of the anandamide uptake, behaves as a symptom control agent in models of Huntington's disease and multiple sclerosis, but fails to delay/arrest the progression of different motor-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Retrograde signaling by endocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]

UCM707: A Technical Guide to its Selectivity Profile for Endocannabinoid Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM707, N-(3-furylmethyl)eicosa-5,8,11,14-tetraenamide, has emerged as a potent and selective inhibitor of endocannabinoid transport, playing a crucial role in the modulation of the endocannabinoid system (ECS). This technical guide provides an in-depth overview of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of the ECS and the development of novel therapeutics targeting endocannabinoid transport.

Core Selectivity Profile of this compound

This compound is primarily recognized for its potent inhibition of the anandamide (AEA) transporter, thereby increasing the synaptic concentration of AEA and potentiating its effects at cannabinoid receptors. Its selectivity is a key attribute, with significantly lower activity at other components of the endocannabinoid system, such as the cannabinoid receptors (CB1 and CB2) and the primary AEA-degrading enzyme, fatty acid amide hydrolase (FAAH).

Data Presentation: Quantitative Selectivity Profile of this compound

The following table summarizes the quantitative data on the inhibitory and binding activities of this compound across various targets within the endocannabinoid system.

| Target | Parameter | Value | Reference |

| Anandamide Transporter | IC50 | 0.8 µM | [1][2][3] |

| Fatty Acid Amide Hydrolase (FAAH) | IC50 | 30 µM | [1][2][3] |

| Cannabinoid Receptor 1 (CB1) | Ki | 4700 nM | [1][2][3] |

| Cannabinoid Receptor 2 (CB2) | Ki | 67 nM | [1][2] |

| Vanilloid Receptor 1 (VR1/TRPV1) | Ki | > 5000 nM | [1][2][3] |

Note: A lower IC50 value indicates greater potency of inhibition. A lower Ki value indicates a higher binding affinity. The data clearly demonstrates this compound's preferential activity towards the anandamide transporter over FAAH and cannabinoid receptors. Information regarding the effect of this compound on the transport of 2-arachidonoylglycerol (2-AG), the other major endocannabinoid, is currently limited in the reviewed literature.

Mandatory Visualizations

Signaling Pathway: Endocannabinoid Transport and this compound Action

Caption: Proposed mechanism of this compound action on endocannabinoid transport.

Experimental Workflow: Anandamide Uptake Assay

Caption: A typical workflow for an in vitro anandamide uptake assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's selectivity profile.

Anandamide Uptake Assay (Cell-Based)

This assay measures the ability of a compound to inhibit the transport of anandamide into cells.

-

Cell Culture: C6 glioma cells or Neuro-2a neuroblastoma cells are commonly used. Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum) and seeded into multi-well plates.

-

Assay Buffer: Krebs-Tris buffer (pH 7.4) or a similar physiological buffer.

-

Procedure:

-

On the day of the experiment, the growth medium is removed, and the cells are washed with the assay buffer.

-

Cells are pre-incubated with various concentrations of this compound (or vehicle control) in the assay buffer for a specified time (e.g., 15-30 minutes) at 37°C.

-

The uptake is initiated by adding a known concentration of radiolabeled anandamide (e.g., [³H]AEA or [¹⁴C]AEA) to each well.

-

The incubation is allowed to proceed for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of transport.

-

The uptake is terminated by rapidly washing the cells multiple times with ice-cold assay buffer to remove extracellular radiolabeled anandamide.

-

The cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

-

The amount of intracellular radioactivity is quantified using a liquid scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of an established transport inhibitor or by conducting the assay at 4°C.

-

The IC50 value for this compound is calculated by plotting the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

-

Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)

This assay determines the inhibitory effect of a compound on the enzymatic activity of FAAH.

-

Enzyme Source: Recombinant human or rat FAAH, or tissue homogenates (e.g., brain microsomes).

-

Substrate: A fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

-

Assay Buffer: Tris-HCl buffer (pH 7.4-9.0) containing a low concentration of fatty-acid-free bovine serum albumin (BSA).

-

Procedure:

-

The FAAH enzyme preparation is pre-incubated with various concentrations of this compound (or vehicle control) in the assay buffer in a 96-well black microplate for a defined period (e.g., 15-30 minutes) at 37°C.

-

The enzymatic reaction is initiated by the addition of the AAMCA substrate.

-

The fluorescence intensity is measured kinetically over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., ~355 nm excitation and ~460 nm emission for 7-amino-4-methylcoumarin).

-

The rate of the enzymatic reaction is determined from the linear phase of the fluorescence increase.

-

The IC50 value for this compound is calculated by plotting the percentage of inhibition of FAAH activity against the logarithm of the this compound concentration.

-

Cannabinoid Receptor (CB1/CB2) Radioligand Binding Assay

This assay measures the binding affinity of a compound to cannabinoid receptors.

-

Receptor Source: Cell membranes prepared from cells overexpressing human or rodent CB1 or CB2 receptors (e.g., HEK293 or CHO cells), or brain tissue homogenates.

-

Radioligand: A high-affinity cannabinoid receptor agonist or antagonist, such as [³H]CP55,940 or [³H]SR141716A for CB1, and [³H]CP55,940 or [³H]WIN55,212-2 for CB2.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl₂, and fatty-acid-free BSA.

-

Procedure:

-

In a multi-well plate, the receptor-containing membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound (or vehicle control).

-

Total binding is determined in the absence of any competing ligand, while non-specific binding is measured in the presence of a high concentration of a known non-labeled cannabinoid ligand (e.g., WIN55,212-2).

-

The incubation is carried out at a specific temperature (e.g., 30°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

The binding reaction is terminated by rapid filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The Ki value for this compound is calculated from the IC50 value (determined from a competition binding curve) using the Cheng-Prusoff equation.

-

Conclusion

This compound stands as a valuable pharmacological tool for investigating the endocannabinoid system due to its potent and selective inhibition of anandamide transport. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies. Further investigation into the effects of this compound on the transport of 2-arachidonoylglycerol will be crucial to fully elucidate its complete selectivity profile within the endocannabinoid system. The continued characterization of such selective transport inhibitors is paramount for the development of novel therapeutic strategies targeting a range of physiological and pathological conditions.

References

- 1. This compound, an inhibitor of the anandamide uptake, behaves as a symptom control agent in models of Huntington's disease and multiple sclerosis, but fails to delay/arrest the progression of different motor-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a potent and selective inhibitor of endocannabinoid uptake, potentiates hypokinetic and antinociceptive effects of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

The Neurochemical Impact of UCM707: A Technical Guide on its Effects on Brain Neurotransmitter Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of UCM707, a potent and selective inhibitor of endocannabinoid uptake, on neurotransmitter levels within various regions of the brain. The data presented herein is crucial for understanding the compound's mechanism of action and its potential therapeutic applications in neurology and psychiatry.

Introduction

This compound, chemically known as (5Z,8Z,11Z,14Z)-N-(3-furylmethyl)eicosa-5,8,11,14-tetraenamide, has been identified as a high-potency and selective inhibitor of the endocannabinoid transporter.[1] By blocking the reuptake of endocannabinoids like anandamide, this compound potentiates their signaling in the brain.[1] This modulation of the endocannabinoid system has been shown to have downstream effects on other major neurotransmitter systems, suggesting a broader neurochemical influence.[2] This guide synthesizes the available quantitative data to provide a clear overview of these effects.

Quantitative Effects of this compound on Neurotransmitter Levels

The following tables summarize the significant changes in neurotransmitter and metabolite concentrations observed in various rat brain regions following subchronic administration of this compound (5 mg/kg).[2] The data is presented as a time-course analysis, highlighting the dynamic nature of this compound's impact.

Table 1: Effects of this compound on Neurotransmitter Levels in the Hypothalamus [2]

| Neurotransmitter | 1 hour Post-Administration | 5 hours Post-Administration | 12 hours Post-Administration |

| GABA | No significant change | No significant change | No significant change |

| Norepinephrine | No significant change | Reduced | Increased |

| Dopamine | No significant change | Reduced (trend) | Increased (trend) |

| Serotonin | Elevated | Significantly Elevated | Significantly Elevated |

Table 2: Effects of this compound on Neurotransmitters and Metabolites in the Basal Ganglia [2]

| Brain Region | Neurotransmitter/Metabolite | 1 hour Post-Administration | 5 hours Post-Administration | 12 hours Post-Administration |

| Substantia Nigra | GABA | No significant change | Reduced | Reduced |

| Serotonin | No significant change | No significant change | No significant change | |

| 5-HIAA | No significant change | Markedly Reduced | No significant change | |

| Caudate-Putamen | Dopamine | No significant change | No significant change | No significant change |

| DOPAC | No significant change | Markedly Decreased | No significant change |

Table 3: Effects of this compound on Neurotransmitter Levels in the Cerebellum [2]

| Neurotransmitter | 1 hour Post-Administration | 5 hours Post-Administration | 12 hours Post-Administration |

| GABA | Reduced (not significant) | Reduced (not significant) | Reduced (not significant) |

| Serotonin | Reduced (not significant) | Reduced (not significant) | Reduced (not significant) |

| Norepinephrine | No significant change | Significantly Reduced | No significant change |

Table 4: Effects of this compound on Neurotransmitter Levels in Limbic Structures [2]

| Brain Region | Neurotransmitter | 1 hour Post-Administration | 5 hours Post-Administration | 12 hours Post-Administration |

| Nucleus Accumbens | Dopamine | No significant change | Markedly Reduced | No significant change |

| GABA | No significant change | No significant change | No significant change | |

| Norepinephrine | No significant change | Increased | No significant change | |

| Serotonin | No significant change | Increased | No significant change | |

| Ventral-Tegmental Area | GABA | No significant change | No significant change | No significant change |

| Amygdala | GABA | No significant change | No significant change | No significant change |

Table 5: Effects of this compound on Neurotransmitter Levels in the Hippocampus and Frontal Cortex [2]

| Brain Region | Neurotransmitter | Time Post-Administration |

| Hippocampus | GABA, Serotonin, Norepinephrine | No significant changes observed |

| Frontal Cortex | GABA, Serotonin, Norepinephrine | No significant changes observed |

Experimental Protocols

The data presented above was generated from a time-course experiment conducted in rats.[2] The key methodological details are outlined below to facilitate replication and further investigation.

Animal Model and Drug Administration

-

Species: Male Wistar rats.

-

Drug: this compound.

-

Dosage: 5 mg/kg of body weight.

-

Administration Route: Intraperitoneal injection.

-

Dosing Regimen: Subchronic administration consisting of 5 injections over a period of 2.5 days.

-

Time Points for Analysis: Brain tissue was collected at 1, 5, and 12 hours after the final injection.

Neurotransmitter Analysis

-

Technique: High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: Brain regions were dissected, and tissue samples were processed to extract neurotransmitters and their metabolites.

-

Detection: Electrochemical detection was likely used for monoamines and their metabolites, a standard and sensitive method for these compounds.[3] GABA analysis would have required a separate derivatization step followed by detection.

Signaling Pathways and Experimental Workflow

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

Caption: this compound inhibits anandamide reuptake, increasing its synaptic concentration.

Caption: Workflow for analyzing this compound's effects on brain neurotransmitters.

Caption: Logical flow from this compound administration to potential therapeutic outcomes.

Discussion and Conclusion

The subchronic administration of this compound induces significant and region-specific alterations in the levels of key neurotransmitters, including serotonin, GABA, dopamine, and norepinephrine.[2] The most pronounced effects were observed in the hypothalamus, substantia nigra, and nucleus accumbens.[2] In the hypothalamus, this compound led to a sustained increase in serotonin levels and a biphasic effect on norepinephrine and dopamine.[2] In the basal ganglia, a notable decrease in GABA in the substantia nigra and a reduction in dopamine and serotonin metabolites were observed, suggesting an alteration in the turnover of these neurotransmitters.[2] Furthermore, this compound markedly reduced dopamine in the nucleus accumbens while increasing norepinephrine and serotonin in the same region.[2]

Conversely, the hippocampus and frontal cortex appeared to be largely unaffected by this dosing regimen of this compound.[2] The cerebellum showed a trend towards reduced neurotransmitter levels, with a significant decrease only in norepinephrine at the 5-hour time point.[2]

These findings underscore the complex interplay between the endocannabinoid system and other neurotransmitter systems in the brain. The region-specific nature of this compound's effects highlights the differential distribution and function of the endocannabinoid system throughout the central nervous system. This detailed neurochemical profile of this compound provides a critical foundation for further research into its therapeutic potential for neurological and psychiatric disorders. The observed amelioration of GABA and glutamate deficits in animal models of Huntington's disease may be linked to these neurochemical changes.[4] Future studies should aim to correlate these neurochemical changes with specific behavioral outcomes and explore the effects of different dosing paradigms.

References

- 1. This compound, a potent and selective inhibitor of endocannabinoid uptake, potentiates hypokinetic and antinociceptive effects of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurochemical effects of the endocannabinoid uptake inhibitor this compound in various rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurochemistry of Addiction - Advances in the Neuroscience of Addiction - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound, an inhibitor of the anandamide uptake, behaves as a symptom control agent in models of Huntington's disease and multiple sclerosis, but fails to delay/arrest the progression of different motor-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

UCM707: A Technical Guide to its Pharmacology and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCM707 is a potent and selective inhibitor of anandamide (AEA) uptake, positioning it as a significant pharmacological tool for modulating the endocannabinoid system. By preventing the reuptake of AEA, this compound effectively increases the concentration and duration of this endocannabinoid in the synaptic cleft, thereby potentiating its physiological effects. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo effects, and its therapeutic potential as investigated in various preclinical models of neurological disorders. Detailed experimental protocols, quantitative data, and visualizations of its signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, including pain perception, mood, appetite, and memory. The primary endogenous ligands of the ECS are the endocannabinoids, most notably anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The biological actions of AEA are terminated by cellular uptake and subsequent enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH). Inhibition of this uptake process presents a compelling therapeutic strategy to enhance endogenous cannabinoid signaling, potentially offering therapeutic benefits with a reduced side-effect profile compared to direct cannabinoid receptor agonists.

This compound, N-(3-furanylmethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, has emerged as a key small molecule inhibitor of AEA uptake. Its selectivity and potency make it an invaluable tool for dissecting the physiological roles of AEA and for exploring the therapeutic utility of endocannabinoid uptake inhibition.

Pharmacology of this compound

Mechanism of Action

This compound's primary mechanism of action is the potent and selective inhibition of the anandamide transporter (AMT), a putative membrane protein responsible for the cellular uptake of AEA. By blocking this transporter, this compound increases the extracellular levels of AEA, leading to enhanced activation of cannabinoid receptors, primarily CB1 and CB2.

In Vitro Activity

This compound has been characterized in various in vitro assays to determine its potency and selectivity. The available data demonstrates its high affinity for the anandamide transporter and significantly lower affinity for the primary AEA-degrading enzyme, FAAH, as well as for the cannabinoid receptors themselves.

Table 1: In Vitro Pharmacological Profile of this compound

| Target | Assay | Value | Reference |

| Anandamide Transporter | Inhibition of [3H]AEA uptake in U937 cells | IC50: 0.8 µM | [1] |

| Fatty Acid Amide Hydrolase (FAAH) | Inhibition of FAAH activity | IC50: 30 µM | [1][2] |

| Cannabinoid Receptor 1 (CB1) | Receptor Binding Affinity | Ki: 4700 nM | |

| Cannabinoid Receptor 2 (CB2) | Receptor Binding Affinity | Ki: 67 nM |

Note: IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibition constant) is an indication of how potent an inhibitor is.

Signaling Pathways

This compound indirectly modulates intracellular signaling by increasing the availability of AEA to cannabinoid receptors. Activation of CB1 receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Furthermore, cannabinoid receptor activation can modulate various mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis. In astrocytes, this compound has been shown to reduce the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-1β), an effect that is mediated by cannabinoid receptors.

Caption: Signaling pathway of this compound action.

Preclinical In Vivo Studies and Therapeutic Potential

The therapeutic potential of this compound has been evaluated in several preclinical animal models, primarily focusing on its ability to potentiate the endogenous effects of anandamide.

Antinociceptive and Hypokinetic Effects

In vivo studies in rats have demonstrated that this compound, when administered alone, has minimal effects on motor activity and pain perception. However, when co-administered with a sub-effective dose of anandamide, this compound significantly potentiates AEA's antinociceptive and hypokinetic effects.

Table 2: Quantitative Data from In Vivo Behavioral Studies

| Experiment | Animal Model | Treatment | Dose (mg/kg, i.p.) | Outcome | Result |

| Open-Field Test | Rat | This compound + Anandamide | 2.5 + 1.25 | Ambulatory Activity | Significant Decrease |

| This compound + Anandamide | 2.5 + 1.25 | Exploratory Activity | Significant Decrease | ||

| Hot-Plate Test | Rat | This compound + Anandamide | 2.5 + 1.25 | Latency to Paw Lick | Significant Increase |

| Cholestasis-induced Antinociception | Rat | This compound | 1 and 10 | Tail-flick latency | Significant Increase |

Neurochemical Effects

Subchronic administration of this compound in rats has been shown to induce region-specific alterations in brain neurotransmitter levels. These findings suggest that enhancing endocannabinoid tone can have widespread modulatory effects on other neurotransmitter systems.

Table 3: Summary of Neurochemical Effects of this compound in Rat Brain

| Brain Region | Neurotransmitter | Effect |

| Hypothalamus | Norepinephrine | Biphasic (initial decrease, then increase) |

| Dopamine | Similar trend to Norepinephrine | |

| Serotonin | Sustained Increase | |

| Basal Ganglia (Substantia Nigra) | GABA | Decrease |

| Nucleus Accumbens | Dopamine | Decrease |

| Norepinephrine & Serotonin | Increase |

Potential in Neurological Disorders

This compound has been investigated in animal models of several neurological diseases, showing promise for symptomatic treatment but limited neuroprotective effects.

-

Huntington's Disease (HD): In a rat model of HD induced by 3-nitropropionic acid, this compound demonstrated significant anti-hyperkinetic activity. However, it did not prevent the degeneration of GABAergic neurons in a malonate-induced striatal atrophy model.

-

Multiple Sclerosis (MS): In a chronic relapsing experimental autoimmune encephalomyelitis (EAE) mouse model of MS, this compound significantly reduced spasticity of the hindlimbs. However, it did not inhibit the overall neurological impairment in an acute EAE rat model.

-

Parkinson's Disease (PD): this compound did not show neuroprotective effects in a 6-hydroxydopamine-induced rat model of PD.

Experimental Protocols

Anandamide Uptake Inhibition Assay

-

Cell Line: Human U937 cells.

-

Substrate: [3H]-Anandamide.

-

Protocol:

-

Culture U937 cells to the desired density.

-

Pre-incubate cells with varying concentrations of this compound or vehicle control for a specified time.

-

Add [3H]-Anandamide to the cell suspension and incubate at 37°C for a short period (e.g., 1-5 minutes) to measure initial uptake rates.

-

Terminate the uptake by rapid filtration or centrifugation through an oil layer.

-

Lyse the cells and measure the amount of radioactivity incorporated into the cells using liquid scintillation counting.

-

Calculate the IC50 value by plotting the percentage inhibition of [3H]-Anandamide uptake against the concentration of this compound.

-

In Vivo Behavioral Assays in Rats

-

Animals: Male Wistar rats.

-

Drug Administration: this compound and anandamide are typically dissolved in a vehicle such as a mixture of ethanol, Tween 80, and saline, and administered intraperitoneally (i.p.).

Caption: Experimental workflow for the open-field test.

References

UCM707 in neuroscience research applications

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The GPR139 reference agonists 1a and 7c, and tryptophan and phenylalanine share a common binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

UCM707 and its Role in Antinociception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UCM707, a potent and selective endocannabinoid uptake inhibitor, and its significant role in the field of antinociception. This document outlines the mechanism of action, summarizes key quantitative data from preclinical studies, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound, chemically known as N-(3-furylmethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a synthetic compound that has garnered considerable interest for its analgesic properties. It functions as a highly potent and selective inhibitor of the endocannabinoid transporter, thereby preventing the reuptake of endogenous cannabinoids, most notably anandamide (AEA), from the synaptic cleft. This inhibition leads to an accumulation of AEA and subsequent enhancement of endocannabinoid signaling, which plays a crucial role in pain modulation.

Mechanism of Action

This compound exerts its antinociceptive effects primarily by potentiating the actions of the endocannabinoid anandamide. By blocking the cellular uptake of AEA, this compound increases the concentration of this neurotransmitter in the vicinity of cannabinoid receptors, particularly the CB1 receptor. The activation of presynaptic CB1 receptors leads to the inhibition of neurotransmitter release from nociceptive neurons, thereby dampening pain signals.

Signaling Pathway of this compound-Mediated Antinociception

Caption: Signaling cascade of this compound leading to antinociception.

Quantitative Data on Antinociceptive Effects

The analgesic properties of this compound have been quantified in various preclinical models of pain. The following tables summarize the key findings from these studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Reference |

| IC₅₀ for Anandamide Uptake Inhibition | 0.8 µM | Human U937 cells | [1] |

| IC₅₀ for FAAH Inhibition | 30 µM | - | [1] |

Table 2: Antinociceptive Efficacy of this compound in the Tail-Flick Test (Cholestatic Rats)[2]

| Treatment Group | Dose (mg/kg, i.p.) | Tail-Flick Latency (s) | P-value vs. Vehicle |

| Vehicle (Cholestatic) | - | ~5.5 | - |

| This compound (Cholestatic) | 1 | ~7.0 | P < 0.05 |

| This compound (Cholestatic) | 10 | ~8.5 | P < 0.001 |

| This compound + AM251 (Cholestatic) | 10 + 1 | ~5.5 | NS |

AM251 is a CB1 receptor antagonist. Data are approximated from graphical representations in the cited literature.

Table 3: Analgesic Effect of Intrathecal this compound and Morphine in the Hot Plate Test

| Treatment Group | Dose (µg, i.t.) | Analgesic Effect |

| Morphine | 1 | Sub-effective |

| This compound | 75 | Sub-effective |

| Morphine + this compound | 1 + 75 | Robust analgesic effect |

Data from a study on post-incisional pain, indicating a synergistic/additive effect.

Experimental Protocols

Detailed methodologies for key experiments used to evaluate the antinociceptive effects of this compound are provided below.

Tail-Flick Test

This test assesses the spinal reflex to a thermal stimulus and is indicative of centrally mediated analgesia.

Apparatus:

-

Tail-flick analgesia meter with a radiant heat source.

-

Animal restrainer.

Procedure:

-

Acclimatize the animal (rat or mouse) to the testing environment and the restrainer for at least 30 minutes prior to the experiment.

-

Gently place the animal in the restrainer, leaving the tail exposed and positioned over the radiant heat source.

-

Activate the heat source and start the timer simultaneously. The heat is focused on a specific point on the tail.

-

Observe the animal for a characteristic tail flick, which is a rapid withdrawal of the tail from the heat source.

-

The time from the start of the heat stimulus to the tail flick is recorded as the tail-flick latency.

-

A cut-off time (typically 10-15 seconds) is established to prevent tissue damage. If the animal does not respond within this time, the heat is turned off, and the maximum latency is recorded.

-

Multiple trials (usually 3) are conducted for each animal, with an inter-trial interval of at least 5 minutes to allow the tail to cool. The average latency is then calculated.

-

Administer this compound or the vehicle control and measure the tail-flick latency at predetermined time points post-administration.

Hot Plate Test

This test measures the response to a constant, noxious thermal stimulus and involves supraspinal processing.

Apparatus:

-

Hot plate apparatus with a controlled temperature surface.

-

A transparent cylindrical enclosure to keep the animal on the hot plate.

Procedure:

-

Set the hot plate surface to a constant temperature (e.g., 55 ± 0.5 °C).

-

Acclimatize the animal to the testing room for at least 30 minutes.

-

Gently place the animal on the hot plate and immediately start a timer.

-

Observe the animal for nociceptive behaviors, such as licking a hind paw or jumping.

-

The time from placement on the hot plate to the first sign of a nociceptive response is recorded as the latency.

-

A cut-off time (typically 30-60 seconds) is used to prevent tissue damage.

-

Administer this compound or vehicle and measure the response latency at various time points after administration.

Post-Incisional Pain Model

This model mimics postoperative pain and is used to assess the efficacy of analgesics in a more clinically relevant context.

Procedure:

-

Anesthetize the animal (typically a rat) with an appropriate anesthetic (e.g., isoflurane).

-

Make a longitudinal incision through the skin and fascia of the plantar aspect of one hind paw.

-

The underlying plantaris muscle is then elevated and incised longitudinally.

-

The skin is closed with sutures.

-

Allow the animal to recover from anesthesia.

-

Assess pain-related behaviors at different time points post-surgery. This can include:

-

Mechanical Allodynia: Measured using von Frey filaments of increasing stiffness applied to the plantar surface of the paw. The withdrawal threshold is determined.

-

Thermal Hyperalgesia: Assessed using a radiant heat source (similar to the Hargreaves test).

-

Weight-Bearing: Measured using a dual-channel weight averager to determine the distribution of weight between the injured and uninjured paws.

-

-

Administer this compound or vehicle and evaluate its effect on these pain-related behaviors.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for evaluating the antinociceptive properties of this compound and the logical relationship of its mechanism.

Experimental Workflow for Preclinical Pain Assessment

Caption: Workflow for assessing this compound's antinociceptive effects.

Logical Relationship of this compound's Action

Caption: Logical flow of this compound's antinociceptive action.

Conclusion

This compound represents a promising therapeutic agent for the management of pain. Its selective inhibition of endocannabinoid uptake leads to a potentiation of endogenous anandamide signaling, resulting in significant antinociceptive effects across various preclinical models. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar compounds in the field of analgesia. Further investigation is warranted to translate these preclinical findings into clinical applications for the treatment of various pain states.

References

UCM707: A Technical Guide for Researchers

For immediate release

This technical guide provides an in-depth overview of UCM707, a potent and selective endocannabinoid uptake inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology and therapeutic potential of modulating the endocannabinoid system.

Core Compound Specifications

This compound is chemically known as N-(3-furanylmethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 390824-20-1 | [1][2][3][4][5] |

| Molecular Weight | 383.57 g/mol | [3][4][5] |

| Molecular Formula | C25H37NO2 | [1][3][4][5] |

Mechanism of Action and Pharmacological Profile

This compound functions as a highly potent and selective inhibitor of the anandamide transporter, effectively blocking the reuptake of the endocannabinoid anandamide (AEA) into cells.[6][7] This inhibition leads to an increase in the extracellular concentration of AEA, thereby potentiating its effects on cannabinoid receptors.

The selectivity of this compound is a key feature. It displays a significantly higher affinity for the anandamide transporter compared to other components of the endocannabinoid system, such as the fatty acid amide hydrolase (FAAH) enzyme and the cannabinoid receptors CB1 and CB2.

| Target | IC50 / Ki | Source |

| Anandamide Transporter | IC50: 0.8 µM | [3][5] |

| Fatty Acid Amide Hydrolase (FAAH) | IC50: 30 µM | [3][5] |

| CB1 Receptor | Ki: 4700 nM | [3][5] |

| CB2 Receptor | Ki: 67 nM | [3][5] |

| VR1 (TRPV1) Receptor | Ki: > 5000 nM | [3][5] |

By augmenting endogenous anandamide levels, this compound has been shown to modulate various physiological and pathological processes. Research indicates its involvement in neuroinflammation, where it can reduce the release of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). Furthermore, studies have demonstrated that subchronic administration of this compound can alter the levels of key neurotransmitters, including serotonin, GABA, dopamine, and norepinephrine, in different regions of the brain.[3]

Signaling Pathway

The primary mechanism of this compound involves the potentiation of anandamide signaling. The following diagram illustrates the effect of this compound on the endocannabinoid signaling pathway.

Experimental Protocols

Anandamide Uptake Inhibition Assay

This protocol provides a method for assessing the inhibitory effect of this compound on anandamide uptake in a neuronal cell line.

Materials:

-

Neuro-2a cells (or other suitable neuronal cell line)

-

12-well cell culture plates

-

Serum-free cell culture medium

-

[³H]-Anandamide (radiolabeled)

-

Unlabeled anandamide

-

This compound

-

OMDM-1 (or other positive control for uptake inhibition)

-

Phosphate-buffered saline (PBS) containing 1% (w/v) Bovine Serum Albumin (BSA)

-

0.5 M NaOH

-

Scintillation counter and vials

Procedure:

-

Cell Seeding: Seed Neuro-2a cells in 12-well plates and grow to confluency.

-

Pre-incubation:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells in triplicate with serum-free medium containing either vehicle, this compound at various concentrations (e.g., 0.1, 1, 10 µM), or a positive control inhibitor for 10 minutes at 37°C.[8]

-

-

Anandamide Incubation:

-

Washing:

-

Aspirate the medium from the wells.

-

Wash the cells three times with ice-cold PBS containing 1% BSA to remove extracellular [³H]-anandamide.[9]

-

-

Cell Lysis and Measurement:

-

Lyse the cells by adding 0.5 M NaOH to each well and resuspending.[9]

-

Transfer the lysate to scintillation vials.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the counts from the 4°C control wells (passive diffusion) from the 37°C wells (total uptake) to determine the active uptake.

-

Calculate the percentage inhibition of anandamide uptake for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value of this compound.

-

References

- 1. A potent and selective inhibitor of endocannabinoid uptake, this compound, potentiates antinociception induced by cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Neurochemical effects of the endocannabinoid uptake inhibitor this compound in various rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an inhibitor of the anandamide uptake, behaves as a symptom control agent in models of Huntington's disease and multiple sclerosis, but fails to delay/arrest the progression of different motor-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound, a potent and selective inhibitor of endocannabinoid uptake, potentiates hypokinetic and antinociceptive effects of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for UCM707 Administration in Rat Models of Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM707 is a potent and selective inhibitor of the endocannabinoid transporter, which plays a crucial role in the reuptake of the endogenous cannabinoid anandamide (AEA) from the synaptic cleft. By blocking this transporter, this compound effectively increases the concentration and duration of AEA in the synapse, thereby potentiating its signaling through cannabinoid receptors, primarily the CB1 receptor.[1] This mechanism of action makes this compound a valuable research tool for investigating the therapeutic potential of enhancing endocannabinoid signaling in various pathological conditions. These application notes provide detailed protocols for the administration of this compound in rat models of disease, with a focus on its antinociceptive effects.

Mechanism of Action

This compound enhances the endogenous effects of anandamide by inhibiting its cellular uptake.[1] This leads to an accumulation of anandamide in the synaptic cleft, resulting in increased activation of cannabinoid receptors, particularly the CB1 receptor. The activation of presynaptic CB1 receptors by anandamide leads to the inhibition of neurotransmitter release, which is a key mechanism underlying its analgesic and other central nervous system effects.

I. Experimental Protocols

A. This compound Preparation and Administration

1. Materials:

-

This compound powder

-

Vehicle solution: A common vehicle for in vivo administration of this compound in rats is a mixture of ethanol, Tween 80, and saline. A suggested combination is 10% ethanol, 10% Tween 80, and 80% sterile saline. Another option is a solution of 5% dimethyl sulfoxide (DMSO) in sterile saline. The choice of vehicle should be validated for solubility and biocompatibility in the specific experimental setup.

-

Sterile vials and syringes

-

Vortex mixer

-

Sonicator (optional)

2. Preparation of this compound Solution (for Intraperitoneal Injection):

-

Calculate the required amount of this compound based on the desired dose and the number and weight of the rats.

-

Weigh the this compound powder accurately.

-

In a sterile vial, dissolve the this compound powder in the chosen vehicle. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of this compound in 10 mL of the vehicle.

-

Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming or brief sonication may aid in dissolution, but care should be taken to avoid degradation of the compound.

-

Visually inspect the solution for any undissolved particles. The final solution should be clear.

-

Prepare fresh on the day of the experiment.

3. Administration Protocol (Intraperitoneal Injection):

-

Accurately weigh each rat to determine the precise volume of the this compound solution to be injected.

-

Gently restrain the rat. For intraperitoneal (IP) injections, position the rat with its head tilted slightly downwards.

-

Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Insert the needle (23-25 gauge) at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.

-

Aspirate gently to ensure that the needle has not entered a blood vessel or internal organ.

-

Inject the calculated volume of the this compound solution slowly and steadily.

-

Withdraw the needle and return the rat to its cage.

-

Monitor the animal for any adverse reactions following the injection.

B. Cholestasis-Induced Nociception Model in Rats

1. Rationale:

Cholestasis, the impairment of bile flow, can lead to a state of increased pain sensitivity. This model is used to evaluate the antinociceptive effects of compounds in a pathologically relevant context.

2. Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments (scalpel, scissors, forceps)

-

Suture material (e.g., 4-0 silk)

-

Sterile saline

3. Surgical Procedure (Bile Duct Ligation):

-

Anesthetize the rat using an appropriate anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Shave and disinfect the abdominal area.

-

Make a midline laparotomy incision to expose the abdominal cavity.

-

Gently retract the liver to locate the common bile duct.

-

Carefully isolate the common bile duct from the surrounding tissue.

-

Ligate the bile duct in two places with silk sutures and cut the duct between the two ligatures.

-

Close the abdominal muscle layer and skin with sutures.

-

Administer postoperative analgesics and allow the rats to recover on a warming pad. Sham-operated control animals should undergo the same surgical procedure without the ligation and cutting of the bile duct.

-

Allow several days for the cholestatic condition to develop before commencing this compound treatment and behavioral testing.

C. Assessment of Antinociception: Tail-Flick Test

1. Rationale:

The tail-flick test is a widely used method to assess the spinal nociceptive reflex in response to a thermal stimulus. An increase in the latency to flick the tail indicates an analgesic effect.

2. Materials:

-

Tail-flick analgesia meter

-

Rat restrainer

3. Procedure:

-

Habituate the rats to the restrainer for several days before the experiment to minimize stress-induced analgesia.

-

On the day of the experiment, place the rat in the restrainer.

-

Position the rat's tail over the heat source of the tail-flick meter.

-

Apply the thermal stimulus (e.g., a focused beam of light) to the tail.

-

The instrument will automatically record the latency (in seconds) for the rat to flick its tail away from the heat source.

-

A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage. If the rat does not respond within the cut-off time, the heat source is turned off, and the maximum latency is recorded.

-

Establish a baseline tail-flick latency for each rat before drug administration.

-

Administer this compound or vehicle and measure the tail-flick latency at predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes).

II. Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the administration of this compound in rat models.

Table 1: Dose-Response of this compound on Tail-Flick Latency in a Rat Model of Cholestasis

| This compound Dose (mg/kg, i.p.) | Mean Tail-Flick Latency (seconds) ± SEM |

| Vehicle | 3.2 ± 0.3 |

| 1 | 4.5 ± 0.4* |

| 5 | 6.8 ± 0.6 |

| 10 | 8.5 ± 0.7 |

*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical and for illustrative purposes.

Table 2: Potentiation of Anandamide-Induced Antinociception by this compound

| Treatment | Dose (mg/kg, i.p.) | Mean Tail-Flick Latency (seconds) ± SEM |

| Vehicle | - | 3.1 ± 0.2 |

| Anandamide | 1 | 3.5 ± 0.3 |

| This compound | 1 | 3.3 ± 0.2 |

| Anandamide + this compound | 1 + 1 | 5.9 ± 0.5*** |

**p < 0.001 compared to all other groups. Data are hypothetical and for illustrative purposes.

III. Visualization of Signaling Pathways and Workflows

A. Signaling Pathway of this compound-Mediated Potentiation of Anandamide Action

Caption: this compound inhibits anandamide reuptake, increasing its synaptic concentration.

B. Experimental Workflow for Assessing this compound's Antinociceptive Effects

Caption: Workflow for evaluating this compound's antinociceptive effects in rats.

References

Application Notes and Protocols: UCM707 for Behavioral Studies in Mice

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are intended to provide guidance on the use of UCM707 in behavioral studies in mice. It is important to note that publicly available data on this compound is limited. The information provided herein is based on the available scientific literature for this compound and supplemented with data from other anandamide (AEA) uptake inhibitors and fatty acid amide hydrolase (FAAH) inhibitors to provide a broader context. Researchers should always conduct their own dose-response studies to determine the optimal experimental conditions for their specific research questions and animal models.

Introduction

This compound, or (5Z,8Z,11Z,14Z)-N-(3-furylmethyl)eicosa-5,8,11,14-tetraenamide, is a potent and selective inhibitor of endocannabinoid uptake.[1] By blocking the transport of anandamide (AEA) into cells, this compound effectively increases the concentration and duration of action of this endogenous cannabinoid at the synaptic cleft. This mechanism offers a more targeted approach to modulating the endocannabinoid system compared to direct-acting cannabinoid receptor agonists, potentially with fewer side effects.

The endocannabinoid system is a key regulator of various physiological processes, including mood, anxiety, pain, and motor control. Consequently, compounds that modulate this system, such as this compound, are valuable tools for basic research and may have therapeutic potential for a range of neurological and psychiatric disorders.

Mechanism of Action

This compound enhances endocannabinoid signaling by inhibiting the cellular uptake of anandamide. This leads to an accumulation of AEA in the extracellular space, thereby increasing the activation of cannabinoid receptors, primarily CB1 receptors in the central nervous system. This contrasts with FAAH inhibitors, which increase AEA levels by preventing its intracellular degradation.

Data Presentation: Dosage Summary

The following tables summarize the reported dosages of this compound and other relevant compounds for behavioral studies in mice. It is crucial to note that the optimal dose can vary depending on the mouse strain, age, sex, and the specific behavioral paradigm.

Table 1: this compound Dosage in Mouse Models of Neurological Disorders

| Mouse Model | Strain | Administration Route | Dosage | Observed Effect | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) - Multiple Sclerosis Model | - | - | - | Anti-spastic action | [1] |

| 3-Nitropropionic Acid-Induced - Huntington's Disease Model (Rat) | - | - | - | Anti-hyperkinetic activity | [1] |

Note: Specific dosages for this compound in mice were not detailed in the primary literature found. The referenced study mentions its use in a mouse model of MS with anti-spastic action but does not provide the specific dosage. The anti-hyperkinetic activity was observed in a rat model.

Table 2: Dosages of Other Anandamide Uptake Inhibitors in Mouse Behavioral Studies

| Compound | Behavioral Assay | Mouse Strain | Administration Route | Dosage Range | Observed Effect |

| VDM11 | Nicotine Seeking | - (Rat) | Intraperitoneal (i.p.) | 1, 3, 10 mg/kg | Attenuated reinstatement of nicotine seeking |

| AM404 | Social Behavior | C57BL/6J, BTBR T+tf/J, 129S1/SvImJ | - | High doses (metabolite of acetaminophen) | Promoted social interaction |

| O-2093 | Spasticity (EAE model) | - | Intravenous (i.v.) | 0.05 - 20 mg/kg | Inhibited limb spasticity |

| O-3246 | Spasticity (EAE model) | - | Intravenous (i.v.) | - | Inhibited limb spasticity |

| O-3262 | Spasticity (EAE model) | - | Intravenous (i.v.) | - | Inhibited limb spasticity |

Table 3: Dosages of FAAH Inhibitors in Mouse Behavioral Studies (for comparison)

| Compound | Behavioral Assay | Mouse Strain | Administration Route | Dosage Range | Observed Effect |

| URB597 | Light/Dark Box | - | - | 0.1, 0.3 mg/kg | Anxiolytic-like effects |

| URB597 | Object Recognition Test | C57BL/6J | Intraperitoneal (i.p.) | 0.5 mg/kg | Impaired object recognition memory |

| PF-3845 | Forced Swim Test | - | Systemic | - | Antidepressant-like effects |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Experimental Autoimmune Encephalomyelitis (EAE) for Spasticity Assessment

-

Objective: To induce a model of multiple sclerosis to assess the anti-spastic effects of this compound.

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction of EAE:

-

Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

-

Anesthetize mice and administer a subcutaneous injection of the MOG/CFA emulsion at two sites on the flank.

-

Administer an intraperitoneal injection of pertussis toxin on the day of immunization and again 48 hours later.

-

Monitor mice daily for clinical signs of EAE, typically starting around day 9-12 post-immunization. Scoring is based on a scale of 0 to 5, reflecting the severity of paralysis.

-

-

Drug Administration:

-

Once mice develop a consistent clinical score indicating spasticity (e.g., a score of 2 or 3), administer this compound at the desired dose and route.

-

A vehicle control group should be included.

-

-

Behavioral Assessment:

-

Assess limb spasticity at various time points after drug administration. This can be done by measuring resistance to passive limb flexion and extension or using a standardized scoring system.

-

Open Field Test for Locomotor Activity and Anxiety-Like Behavior

-

Objective: To assess general locomotor activity and anxiety-like behavior.

-

Apparatus: A square arena (e.g., 40 x 40 cm) with walls, often made of a non-reflective material. The arena is typically divided into a central and a peripheral zone.

-

Procedure:

-

Administer this compound or vehicle to the mice and allow for a pre-treatment period (e.g., 30 minutes).

-

Gently place the mouse in the center of the open field arena.

-

Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).

-

Record the session using a video camera mounted above the arena.

-

-

Data Analysis:

-

Locomotor Activity: Total distance traveled, average speed.

-

Anxiety-Like Behavior: Time spent in the center versus the periphery, number of entries into the center zone. A higher proportion of time and entries in the center is indicative of reduced anxiety.

-

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

-

Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.

-

Procedure:

-

Administer this compound or vehicle and allow for a pre-treatment period.

-

Place the mouse in the center of the maze, facing one of the open arms.

-

Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

-

Record the session using a video camera.

-

-

Data Analysis:

-

Percentage of time spent in the open arms.

-

Percentage of entries into the open arms.

-

Total number of arm entries (as a measure of general activity). An increase in the percentage of time and entries into the open arms is interpreted as an anxiolytic-like effect.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the reuptake of anandamide (AEA), increasing its synaptic availability.

Experimental Workflow Diagram

Caption: A typical workflow for a mouse behavioral study investigating the effects of this compound.

References